4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound, 4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, is a synthetic chemical entity with potential applications in various fields. This multifaceted molecule combines unique structural elements that enable diverse interactions in chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can be accomplished through a multi-step process:
Initial Formation of Isoindoline Derivative: : Starting with phthalic anhydride and ammonia to form the phthalimide intermediate.
Azetidine Ring Introduction: : A coupling reaction between the isoindoline derivative and an azetidine derivative under specific catalytic conditions.
Benzenesulfonamide Attachment: : Subsequent reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial-scale production may involve optimization of the laboratory-scale synthesis to increase yield, reduce costs, and ensure purity. Key considerations include:
Batch vs. Continuous Flow Synthesis: : Choosing the appropriate method based on economic and efficiency factors.
Catalysts and Reagents: : Utilization of recyclable catalysts and environmentally friendly reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including but not limited to:
Oxidation: : Oxidative cleavage of specific bonds in the molecule.
Reduction: : Reduction of the isoindoline ring or other functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing conditions like Friedel-Crafts acylation or nucleophilic aromatic substitution with suitable nucleophiles.
Major Products Formed
The products of these reactions depend on the specific pathways chosen, but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : Serving as a precursor or ligand in catalytic systems for organic transformations.
Material Science: : Utilized in the synthesis of advanced materials with specific properties.
Biology
Molecular Probes: : Acting as a probe to study biochemical pathways and interactions.
Medicine
Pharmaceutical Development: : Investigated for therapeutic properties, possibly as an inhibitor or activator of specific biological targets.
Industry
Chemical Industry: : Used in the production of specialty chemicals or as an intermediate in synthetic processes.
Mechanism of Action
The compound's mechanism of action would involve specific interactions with molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects or biochemical insights.
Molecular Targets: : The exact targets could include protein kinases, enzymes, or receptors.
Pathways Involved: : The pathways modulated could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzenesulfonamide: : Shares the benzenesulfonamide moiety but lacks the complex azetidine and isoindoline structures.
Phthalimides: : Related in structure due to the isoindoline component but differ significantly in their reactivity and applications.
Uniqueness
The uniqueness of 4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its combination of structural elements, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-21(2)29(27,28)15-9-7-13(8-10-15)18(24)22-11-14(12-22)23-19(25)16-5-3-4-6-17(16)20(23)26/h3-4,7-10,14,16-17H,5-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKRDMOPFZPJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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